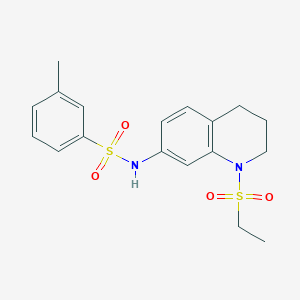
5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is an organic intermediate . It is a derivative of 1,8-naphthyridine, which has antibacterial properties related to the fluoroquinolones . This compound can be used to prepare (E)-3-(5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylic acid . It acts as a Fab I inhibitor and has antibacterial activity, making it useful for treating bacterial infections in mammals, especially humans .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved by reducing 1,8-naphthyridine with hydrogen . Another method involves the catalytic reduction of 1,8-naphthyridine with palladium on charcoal in ethanol, which yields the corresponding 1,2,3,4-tetrahydro-derivatives .Molecular Structure Analysis
The molecular weight of this compound is 168.63 . Its IUPAC name is this compound and its InChI code is 1S/C8H9ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11) .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives, which are similar to this compound, has been studied extensively . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis
This compound is a powder . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Construction of Bridging Ligands and Ru(II) Complexes
1,5-Naphthyridine derivatives have been utilized to construct new bidentate and tridentate ligands via Stille coupling or Friedlander condensation methodologies. These ligands have then been used to prepare mono- and dinuclear Ru(II) complexes, showing potential applications in photophysics due to their light absorption and electrochemical properties, indicating their utility in materials science and catalysis (Singh & Thummel, 2009).
Reactivity with Amines
The reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with nucleophiles has been explored to obtain mono- and di-amino-substituted derivatives. This study provides insight into the synthetic flexibility of naphthyridine derivatives, showing their potential in the synthesis of complex organic molecules (Sirakanyan et al., 2014).
Photoluminescent Properties
Research on tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) and tetracarbonyl(naphthyridylamido)rhenium(I) complexes has revealed their significant photoluminescent properties. These complexes demonstrate potential applications in the development of new luminescent materials, which could be used in lighting, display technologies, and as probes in biological systems (Zuo et al., 2003).
Organic Semiconductor Materials
A series of 4,8-substituted 1,5-naphthyridines have been synthesized, characterized, and their opto-electrical properties studied. They exhibit blue fluorescence and have been proposed as promising materials for high-efficiency OLEDs due to their electron-transport and hole-injecting/hole-transport materials properties, highlighting their potential in electronic and optoelectronic devices (Wang et al., 2012).
Metal Complex Formation and Biological Activity
Fused 1,5-naphthyridines are noted for their role in synthetic organic chemistry and their biological activities. They serve as ligands for metal complex formation and show potential in pharmaceutical applications due to their varied biological properties. This versatility underscores their importance in both chemical synthesis and medicinal chemistry (Masdeu et al., 2020).
Wirkmechanismus
Target of Action
It’s structurally related to the 1,5-naphthyridine class of compounds, which are known to exhibit a variety of biological activities .
Mode of Action
It’s known that 1,5-naphthyridines can react readily with alkyl halides to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that the compound is reported to have high gi absorption , which could potentially impact its bioavailability.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
The future directions for 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine could involve further exploration of its antibacterial properties and potential applications in treating bacterial infections . Additionally, the development of more eco-friendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines, including this compound, is an area of ongoing research .
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
5-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWCZXDPDAMGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2NC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

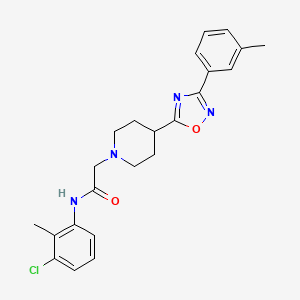
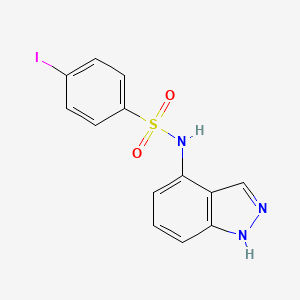

![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2939151.png)
![N'-[(Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2939152.png)

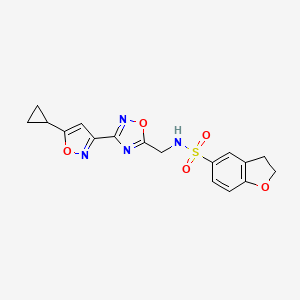
![2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2939156.png)
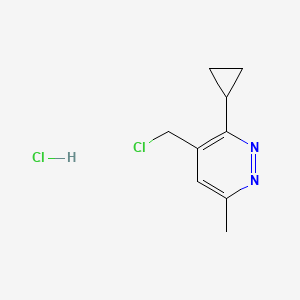
![4,7,8-Trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2939159.png)

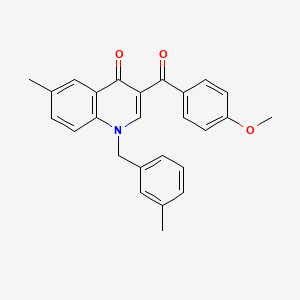
![N-[4-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2939163.png)
